

Application Note: Spectrophotometric Assay for Lipoxidase (Lipoxygenase) Activity

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Compound of Interest

Compound Name: Lipoxidase

Cat. No.: B8822775

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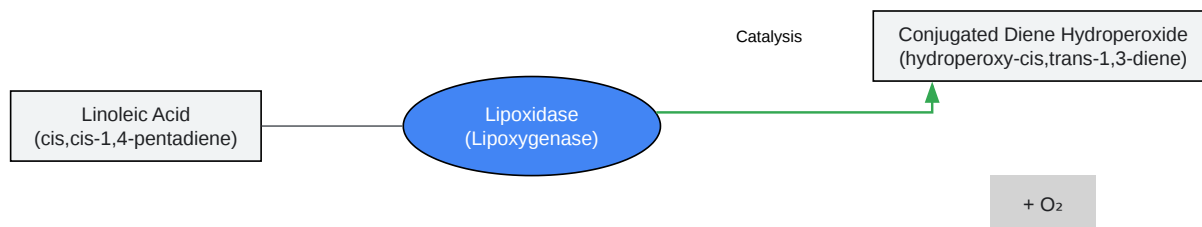
Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Lipoxygenases (LOX), commonly referred to as **lipoxidases**, are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs) such as linoleic or arachidonic acid.[1][2] This enzymatic reaction incorporates molecular oxygen, leading to the formation of hydroperoxide products.[2] A key feature of this reaction is the rearrangement of the double bonds within the fatty acid backbone to form a conjugated diene system.[3][4][5]

This protocol describes a continuous spectrophotometric assay for determining **lipoxidase** activity. The method is based on measuring the increase in absorbance at 234 nm, which is characteristic of the newly formed conjugated diene hydroperoxide product.[3][4][6] The rate of this absorbance increase is directly proportional to the **lipoxidase** activity in the sample. This assay is rapid, sensitive, and suitable for purified enzyme preparations as well as crude biological extracts.[5]

Signaling Pathway Diagram



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Caption: Enzymatic conversion of linoleic acid to a conjugated diene hydroperoxide by **lipoxidase**.

Materials and Reagents

3.1. Equipment

- UV-Vis Spectrophotometer capable of reading at 234 nm
- Quartz cuvettes (1 cm path length)
- Micropipettes and tips
- Volumetric flasks and beakers
- pH meter
- Vortex mixer
- Amber microtubes or tubes wrapped in aluminum foil

3.2. Reagents

- Linoleic Acid (≥99%)
- Tween 20
- Sodium Hydroxide (NaOH)

- Sodium Phosphate Monobasic, Monohydrate ($\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$)
- Sodium Phosphate Dibasic, Dihydrate ($\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized Water
- Enzyme sample (e.g., crude plant extract, purified enzyme)

3.3. Reagent Preparation

3.3.1. 50 mM Phosphate Buffer (pH 6.0)

- Prepare 0.2 M Sodium Phosphate Monobasic stock: Dissolve 2.76 g of $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$ in deionized water to a final volume of 100 mL.
- Prepare 0.2 M Sodium Phosphate Dibasic stock: Dissolve 3.56 g of $\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$ in deionized water to a final volume of 100 mL. Gentle heating may be required to fully dissolve the salt.[\[3\]](#)
- To prepare 200 mL of 50 mM Phosphate Buffer (pH 6.0), mix 43.85 mL of the monobasic stock with 6.15 mL of the dibasic stock.[\[3\]](#)
- Bring the final volume to 200 mL with deionized water.[\[3\]](#)
- Verify the pH with a pH meter and adjust to 6.0 if necessary using the stock solutions. Store at 4°C.

3.3.2. 10 mM Sodium Linoleate Substrate Stock Solution Note: This solution is sensitive to light and oxidation. Prepare fresh or store in single-use aliquots at -20°C, protected from light.[\[3\]](#)

- In a glass Erlenmeyer flask wrapped in aluminum foil, add 10 mL of deionized water (previously boiled to remove dissolved oxygen).[\[3\]](#)[\[4\]](#)
- Add 78 μL of linoleic acid and 90 μL of Tween 20.[\[3\]](#)
- Mix gently with a pipette, avoiding bubble formation.[\[3\]](#)[\[4\]](#)

- Slowly add 0.5 M NaOH dropwise while stirring until the solution clarifies (approximately 100 μ L). This converts the insoluble linoleic acid into its soluble sodium salt.[3][4]
- Transfer the clarified solution to a 25 mL volumetric flask, protect it from light, and bring the final volume to 25 mL with deionized water.[3]
- Divide into single-use aliquots in amber microtubes and store at -20°C for up to one month.
[3][4]

Experimental Protocol

4.1. Spectrophotometer Setup

- Turn on the spectrophotometer and allow the lamp to warm up.
- Set the wavelength to 234 nm.
- Set the mode to kinetic measurement (absorbance vs. time).

4.2. Assay Procedure

- Prepare the reaction mixtures in 1.5 mL microtubes as described in Table 1. Prepare the Blank first.
- Blank Preparation: Pipette 1002 μ L of 50 mM Phosphate Buffer and 10 μ L of the Sodium Linoleate stock solution into a microtube. Mix by inversion.[3]
- Blank Measurement: Transfer the entire content of the Blank tube to a quartz cuvette. Use this solution to zero the spectrophotometer at 234 nm.[3][4]
- Test Sample Preparation: Pipette 1000 μ L of 50 mM Phosphate Buffer and 10 μ L of the Sodium Linoleate stock solution into a fresh microtube.
- Initiate Reaction: To start the reaction, add 2.0 μ L of the enzyme extract to the Test Sample tube. Immediately mix by inversion.[3][4]
- Kinetic Measurement: Quickly transfer the Test Sample mixture to a clean quartz cuvette, place it in the spectrophotometer, and start recording the absorbance at 234 nm every 10-15

seconds for a total of 2-3 minutes.^[4]

- Ensure that the initial linear portion of the reaction curve is captured for accurate rate calculation. The volume of enzyme extract may need to be adjusted to achieve a linear rate within the measurement period.

Table 1: Reaction Mixture Composition

Component	Blank Volume (μL)	Test Sample Volume (μL)	Final Concentration (in 1.012 mL)
50 mM Phosphate Buffer (pH 6.0)	1002	1000	~49.4 mM
10 mM Sodium Linoleate Stock	10	10	~0.1 mM
Enzyme Extract	-	2	Variable
Total Volume	1012	1012	

Data Analysis and Calculations

5.1. Determining the Rate of Reaction

- Plot the absorbance at 234 nm (A_{234}) against time (in minutes).
- Identify the linear portion of the curve (typically the initial 60-120 seconds).
- Calculate the slope of this linear portion to determine the rate of change in absorbance per minute ($\Delta A_{234}/\text{min}$).

5.2. Calculating Enzyme Activity The activity of **lipoxidase** is calculated using the Beer-Lambert law. One unit (U) of **lipoxidase** activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of hydroperoxide per minute under the specified assay conditions.

Formula: Activity (U/mL) = $(\Delta A_{234}/\text{min} \times V_{\text{total}}) / (\epsilon \times l \times V_{\text{enzyme}})$

Where:

- $\Delta A_{234}/\text{min}$: The rate of absorbance increase at 234 nm (calculated from the linear slope).
- V_{total} : The total volume of the reaction mixture in mL (e.g., 1.012 mL).
- ϵ (Molar Extinction Coefficient): 27,500 $\text{M}^{-1}\text{cm}^{-1}$.^[7] This is the molar absorptivity for the conjugated diene hydroperoxide product.
- l (Path Length): The path length of the cuvette, typically 1 cm.
- V_{enzyme} : The volume of the enzyme extract added to the reaction in mL (e.g., 0.002 mL).

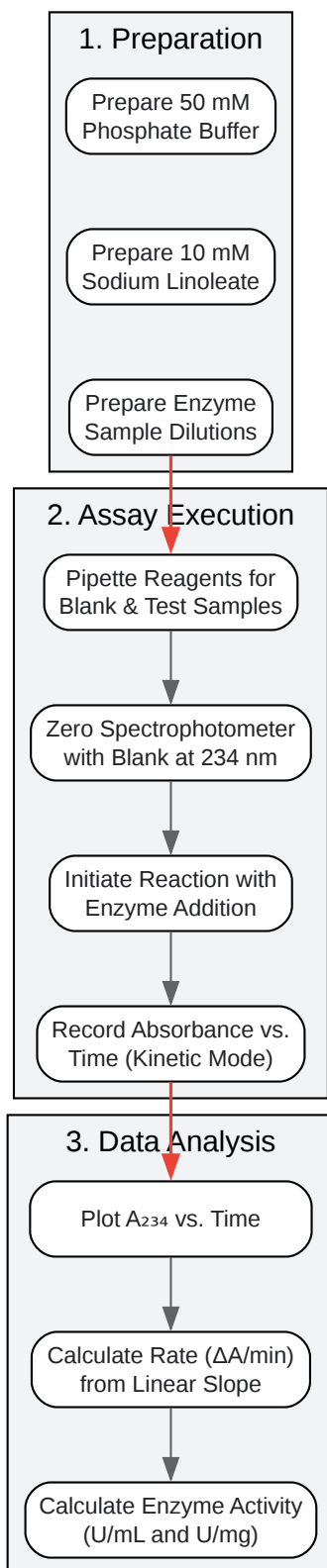
5.3. Sample Data Presentation

Table 2: Example Data for **Lipoxidase** Activity Calculation

Sample ID	Protein Conc. (mg/mL)	$\Delta A_{234}/\text{min}$	Activity (U/mL)	Specific Activity (U/mg)
Control	1.5	0.015	0.028	0.019
Sample A	1.5	0.120	0.224	0.149
Sample B	1.5	0.085	0.158	0.105

Specific Activity is calculated by dividing the Activity (U/mL) by the protein concentration of the enzyme extract (mg/mL).

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the spectrophotometric **lipoxidase** activity assay.

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